molecular formula C13H16ClNO B154615 (2-amino-5-chlorophenyl)-cyclohexylmethanone CAS No. 1789-30-6

(2-amino-5-chlorophenyl)-cyclohexylmethanone

Cat. No.: B154615
CAS No.: 1789-30-6
M. Wt: 237.72 g/mol
InChI Key: XCKJMNZTSNFNHE-UHFFFAOYSA-N
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Description

(2-amino-5-chlorophenyl)-cyclohexylmethanone: is an organic compound with the molecular formula C13H16ClNO It is a derivative of cyclohexyl ketone, featuring an amino group and a chlorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-amino-5-chlorophenyl)-cyclohexylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-amino-5-chlorobenzoyl chloride.

    Reaction: The cyclohexanone undergoes a Friedel-Crafts acylation reaction with 2-amino-5-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: (2-amino-5-chlorophenyl)-cyclohexylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chlorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2-amino-5-chlorophenyl)-cyclohexylmethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-amino-5-chlorophenyl)-cyclohexylmethanone involves its interaction with specific molecular targets. The amino and chlorine groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Amino-5-chlorophenyl cyclohexylmethanone
  • 2-Amino-4-chlorophenyl cyclohexyl ketone
  • 2-Amino-5-bromophenyl cyclohexyl ketone

Comparison:

  • (2-amino-5-chlorophenyl)-cyclohexylmethanone is unique due to the specific positioning of the amino and chlorine groups, which can influence its reactivity and biological activity.
  • 2-Amino-5-chlorophenyl cyclohexylmethanone has a similar structure but with a methylene group instead of a ketone, affecting its chemical properties.
  • 2-Amino-4-chlorophenyl cyclohexyl ketone differs in the position of the chlorine atom, which can alter its reactivity.
  • 2-Amino-5-bromophenyl cyclohexyl ketone has a bromine atom instead of chlorine, leading to different chemical and biological properties.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKJMNZTSNFNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170611
Record name 2-Amino-5-chlorophenyl cyclohexyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1789-30-6
Record name (2-Amino-5-chlorophenyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1789-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chlorophenyl cyclohexyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001789306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chlorophenyl cyclohexyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chlorophenyl cyclohexyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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